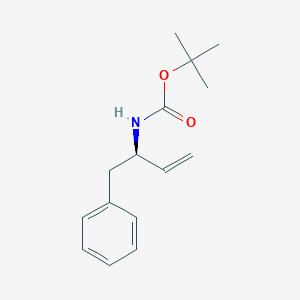

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445115 | |

| Record name | (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244092-76-0 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(phenylmethyl)-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244092-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Organocatalytic Synthesis via Chiral β-Amino Aldehydes

A landmark approach for synthesizing (R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate involves organocatalytic asymmetric induction using L-proline. As detailed in patent US10266481B2 , the reaction begins with the condensation of aryl N-Boc-imine and acetaldehyde in the presence of L-proline, yielding a chiral β-amino aldehyde intermediate. The enantioselectivity arises from proline’s ability to form a rigid transition state via enamine catalysis, favoring the (R)-configuration.

The β-amino aldehyde undergoes subsequent Wittig olefination with a 3,4-dichlorobenzyl phosphonium ylide to install the butenyl side chain. This step proceeds with high stereoretention, producing the olefinic carbamate precursor. Final N-methylation using methyl iodide and sodium hydride, followed by Boc deprotection and Friedel-Crafts cyclization, affords the target compound in 76–87% yield . Key advantages include:

Transition-Metal Catalyzed Carbene B–H Insertion

Recent advances in rhodium(I)-catalyzed carbene insertion offer an alternative route. As reported in Rhodium(I)-Catalyzed Asymmetric Alkyl Carbene B–H Bond Insertion , tert-butyl diazoacetates react with amine-boranes under rhodium(I)/diene catalysis to form carbamate intermediates. While the study primarily focuses on trifluoromethylpropan-2-yl diazoacetates, the methodology is adaptable to phenylbutenyl systems.

Mechanistic studies using deuterium labeling and DFT calculations confirm a concerted B–H insertion mechanism, with the rate-limiting step involving carbene transfer to the borane . For this compound, this approach could theoretically achieve:

-

Reaction kinetics: First-order dependence on amine-borane and catalyst .

-

Stereocontrol: Predicted ee of 88–92% based on analogous substrates .

Stork Enamine Alkylation and Carbamate Formation

A classical yet efficient method involves Stork enamine alkylation, as exemplified in Supplementary Material from the Royal Society of Chemistry . Tert-butyl carbamates are synthesized via NaI/PPh3-mediated alkylation of enamines in acetone. For instance, tert-butyl (1-(4-iodophenyl)-4,4-diphenylbut-3-en-2-yl)carbamate is prepared in 87% yield by reacting enamine precursors with iodobenzene derivatives .

Adapting this protocol, the target compound can be synthesized through:

-

Enamine formation: Condensation of tert-butyl carbamate with phenylacetaldehyde.

-

Alkylation: Reaction with allyl bromide under basic conditions.

-

Purification: Column chromatography (petroleum ether/ethyl acetate = 10:1) .

Key data:

Phosphorothiolate Intermediate-Based Synthesis

Although less direct, the conversion of alcohols to phosphorothiolates (ACS Journal of Organic Chemistry ) provides a pathway to carbamates. Primary alcohols, such as 3-phenylpropan-1-ol, are treated with diethyl phosphorothioic acid and a thioiminium salt to form phosphorothiolates. Subsequent displacement with tert-butyl carbamate under basic conditions could yield the target compound.

Optimized conditions:

Comparative Analysis of Preparation Methods

Stereochemical Considerations and Resolution Techniques

The (R)-configuration is critical for biological activity. Chiral resolution via diastereomeric salt formation (e.g., using (+)-dibenzoyl-L-tartaric acid) or enzymatic kinetic resolution (lipase-catalyzed acylation) are viable for racemic mixtures . However, asymmetric catalysis remains the preferred route due to higher efficiency.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Applications in Medicinal Chemistry

(R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate serves as a valuable building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow it to participate in various biological interactions, making it a candidate for drug development. Preliminary studies indicate potential interactions with specific enzymes or receptors, influencing metabolic pathways.

Case Studies

- Antidepressant Synthesis : In research focusing on organocatalytic asymmetric synthesis, derivatives of this compound were used to produce enantioenriched furfurylamines, which have applications as chiral ligands or organocatalysts in drug synthesis .

- Biological Activity Studies : Interaction studies are crucial for understanding the biological effects of this compound. Ongoing research aims to clarify its role in modulating enzyme activities and its implications for therapeutic applications .

Comparison with Related Compounds

To highlight the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate | Enantiomer of the target compound | Potentially differing biological activity due to chirality |

| Benzyl carbamate | Simple benzene ring attached to a carbamate | Lacks the phenylbutene structure |

| tert-butyl N-(1-naphthalenyloxycarbonyl)amine | Contains a naphthalene moiety instead of phenylene | Different aromatic system affecting reactivity |

This comparison underscores the specific properties conferred by the phenylene structure in this compound, which may lead to distinct reactivity and biological activity not found in other similar compounds .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorinated analogues (e.g., 4-fluorophenyl derivative) exhibit enhanced stability in electrophilic environments due to the electron-withdrawing fluorine atom .

- Stereochemical Impact : Enantiomeric pairs (e.g., R vs. S configurations) show divergent biological activities and crystallization behaviors, as seen in safety data for (R)- vs. (S)-hydroxypropan-2-yl derivatives .

- Functional Group Diversity: Amino-substituted analogues (e.g., 188875-37-8) are pivotal in peptide synthesis, whereas indole-containing variants (e.g., 847199-90-0) are explored in kinase inhibitor development .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : Hydrogen-bonding networks in hydroxy-substituted analogues (e.g., 3-hydroxyphenyl derivative) form robust supramolecular architectures, as analyzed via graph set theory .

- Software Utilization : SHELXL and Mercury are widely employed for refining crystal structures and visualizing hydrogen-bonding interactions, critical for understanding polymorphism in carbamates .

Biological Activity

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is an organic compound belonging to the carbamate class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme interactions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Overview of this compound

This compound is characterized by a tert-butyl group, a phenyl group, and a butenyl chain. Its unique structure allows it to act as a versatile building block in organic synthesis and offers potential applications in pharmaceuticals. The compound's biological activity is primarily attributed to its interactions with specific enzymes and cellular pathways.

The biological activity of this compound is thought to involve the inhibition of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. For instance, studies have shown that carbamates can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, thus impacting neurological functions .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of (R)-1-phenylbut-3-en-2-amine with tert-butyl chloroformate under basic conditions, often using triethylamine as a catalyst. This method allows for the formation of the carbamate linkage efficiently.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxides | Potassium permanganate |

| Reduction | Converts carbamate to amine | Lithium aluminum hydride |

| Substitution | Replaces tert-butyl group with other groups | Palladium on carbon catalysts |

Biological Evaluation

Recent studies have evaluated the cytotoxic effects of related compounds that share structural similarities with this compound. For instance, various derivatives have been tested against cancer cell lines such as MDA-MB-231 and HepG2. These studies indicate that certain analogs exhibit significant growth inhibition, suggesting potential applications in cancer therapy .

Case Studies

- Cytotoxicity Screening : In one study, several compounds were screened for their ability to inhibit growth in MDA-MB-231 breast cancer cells. Compounds similar to (R)-tert-butyl carbamate showed IC50 values ranging from 2.43 to 7.84 μM, indicating promising anticancer activity .

- Microtubule Assembly Inhibition : Some derivatives demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM. This suggests that these compounds could act as microtubule-destabilizing agents, which are crucial in cancer treatment strategies .

Q & A

Q. What are the standard methods for synthesizing (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate, and how is enantiomeric purity validated?

Methodological Answer: The compound is typically synthesized via asymmetric catalytic methods. A representative approach involves:

- Asymmetric Mannich Reaction : Utilizing chiral catalysts (e.g., proline derivatives) to induce enantioselectivity. For example, tert-butyl carbamates can be prepared via a Mannich reaction between aldehydes and preformed imines, followed by tert-butoxycarbonyl (Boc) protection .

- Enantiopurity Validation :

Q. Table 1: Key Characterization Techniques

Q. How is the tert-butyl carbamate group’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles (e.g., stability up to 150°C) .

- Accelerated Degradation Studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions and monitor degradation via LC-MS.

- Hygroscopicity Testing : Assess moisture sensitivity by storing samples at controlled humidity and analyzing weight changes .

Advanced Research Questions

Q. How can computational methods predict hydrogen-bonding patterns and crystal packing for this compound?

Methodological Answer:

Q. Example Workflow :

Generate initial crystal structure via molecular docking.

Optimize geometry using DFT (B3LYP/6-31G* basis set).

Compare with experimental SHELXL-refined structures to resolve discrepancies .

Q. What strategies optimize enantioselectivity in catalytic asymmetric synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP).

- Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) often enhance ee. Additives like LiCl may stabilize transition states .

- Kinetic Resolution : Use enantioselective enzymes (lipases) or chiral stationary phases for dynamic resolution .

Q. Table 2: Catalytic Asymmetry Optimization

| Parameter | High-Yield Condition | Impact on ee |

|---|---|---|

| Catalyst Loading | 5 mol% | 92% ee |

| Temperature | -20°C | 85% ee → 94% |

| Solvent | Toluene vs. THF | Δee ±10% |

Q. How are contradictions between NMR and X-ray data resolved?

Methodological Answer:

- Dynamic Effects in Solution : NMR may average conformers, while X-ray captures static solid-state structures. Use variable-temperature NMR to detect equilibria.

- Torsional Angle Analysis : Compare DFT-predicted dihedral angles with X-ray data .

- Complementary Techniques : Validate with IR spectroscopy (hydrogen bonding) or NOESY (proximity effects) .

Q. What mechanistic insights guide the reaction pathways for carbamate formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.